2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been studied in detail. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to require no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo [1,5-a]pyrimidin-3-carbonitriles in good yields .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to require no catalysts and proceeds in boiling DMF . The reaction of aminopyrazoles with dicarbonyls leading to 6-unsubstituted pyrazolo [1,5-a]pyrimidines proceeds competitively and becomes the dominant process under acid-promoted conditions .Scientific Research Applications
Synthesis and Evaluation in Oncology
- The compound has been utilized in the synthesis of novel larotrectinib analogs, demonstrating potential as an anti-proliferative agent against various cancer cell lines including Huh-7, HeLa, MCF-7, and MDA-MB231 (Attia et al., 2019).
Antiviral Research
- Derivatives of this compound have been synthesized for evaluation against Herpes Simplex Virus type-1 (HSV-1), showcasing its potential application in antiviral research (Shamroukh et al., 2007).
Chemical Synthesis and Mechanistic Studies
- It has been a subject of chemical studies to understand the reaction mechanisms in the synthesis of pyrazolo[1,5-a]pyrimidines, contributing to the field of organic chemistry (Chimichi et al., 1996).
Development of Anti-Inflammatory and Analgesic Agents
- Research has involved synthesizing derivatives for potential use as anti-inflammatory and analgesic agents, demonstrating the compound's utility in medicinal chemistry (Ismail et al., 2007).
Enabling Synthesis of Heterocyclic Compounds
- The compound has played a role in the synthesis of a wide range of heterocyclic compounds, underscoring its importance in diverse chemical syntheses (Fadda et al., 2012).
Mechanism of Action
Target of Action
It is known that the compound has shown significant antimicrobial activity . This suggests that its targets may be enzymes or proteins essential to the survival and proliferation of certain bacteria and fungi.
Mode of Action
Given its antimicrobial activity, it is likely that it interacts with its targets in a way that inhibits their function, leading to the death or growth inhibition of the microorganisms .
Biochemical Pathways
Considering its antimicrobial activity, it can be inferred that it interferes with the biochemical pathways essential for the survival and growth of certain microorganisms .
Result of Action
The compound has shown significant antimicrobial activity against both Gram-positive (Bacillus megaterium, Micrococcus spp.) and Gram-negative bacteria (E.coli, S. typhi), as well as against certain fungi (Ganoderma spp., A. niger, A. flavus, and Penicillium spp.) . This suggests that the compound’s action results in the death or growth inhibition of these microorganisms.
Properties
IUPAC Name |
2,7-dimethyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-5-3-8(14)11-9-7(4-10)6(2)12-13(5)9/h3H,1-2H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPQVSVNMQKUAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C(C(=NN12)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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